molecular formula C13H15ClN2O2 B1518779 N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide CAS No. 1087784-15-3

N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide

Cat. No.: B1518779
CAS No.: 1087784-15-3
M. Wt: 266.72 g/mol
InChI Key: KNYABHKXEPDITF-UHFFFAOYSA-N
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Description

N-{3-[(2-Chloroacetamido)methyl]phenyl}cyclopropanecarboxamide (CAS No: 1098346-50-9) is a synthetic carboxamide derivative incorporating both a cyclopropanecarboxamide moiety and a 2-chloroacetamide functional group. This molecular architecture, featuring a rigid cyclopropane ring linked to a chloroacetamide-substituted phenyl ring, is of significant interest in medicinal chemistry and antimicrobial research . The compound's primary research value lies in its potential as a key intermediate for the synthesis of more complex bioactive molecules and its utility in structure-activity relationship (SAR) studies. The 2-chloroacetamide group is a recognized pharmacophore in antimicrobial agents, with related N-(substituted phenyl)-2-chloroacetamides demonstrating notable efficacy against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as against the yeast Candida albicans . The incorporation of the small, strained cyclopropane ring is a strategic design element in drug discovery, as it can confer improved metabolic stability, influence the molecule's conformation, and modulate its lipophilicity and passive membrane permeability . Quantitative Structure-Activity Relationship (QSAR) analyses of similar chloroacetamide compounds indicate that they typically possess favorable physicochemical properties, adhering to Lipinski's Rule of Five, which suggests good potential for oral bioavailability in pre-clinical research models . This product is provided for chemical and biological research applications only, including but not limited to: the investigation of novel antimicrobial agents, the development of new synthetic methodologies for strained ring systems, and as a building block in pharmaceutical development. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-[[(2-chloroacetyl)amino]methyl]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-2-1-3-11(6-9)16-13(18)10-4-5-10/h1-3,6,10H,4-5,7-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYABHKXEPDITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Activated Carboxylic Acid Derivatives

A common approach is the coupling of 3-(aminomethyl)phenyl derivatives with cyclopropanecarboxylic acid or its activated derivatives (such as acid chlorides or anhydrides) to form the cyclopropanecarboxamide linkage. This amidation is often facilitated by coupling agents or activating reagents like N,N-carbonyl diimidazole, carbodiimides, or acid chlorides in aprotic solvents (e.g., dioxane or dichloromethane).

  • Typical conditions: Room temperature to mild heating (20–60 °C), inert atmosphere to prevent hydrolysis.
  • Yields: Generally high, often exceeding 80%, depending on purity of starting materials and reaction time.

Introduction of the 2-Chloroacetamido Group

The 2-chloroacetamido substituent is introduced via nucleophilic substitution reactions, where the amine group on the phenyl ring reacts with 2-chloroacetyl chloride or 2-chloroacetamide derivatives.

  • Reaction conditions: Use of a base such as triethylamine to scavenge HCl formed; solvent choices include ethanol, isopropanol, or other polar aprotic solvents.
  • Temperature: Typically room temperature to reflux, depending on reactivity.
  • Mechanism: Nucleophilic attack of the amine on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, followed by elimination of HCl.

One-Pot or Stepwise Synthesis

Some literature reports a one-pot synthesis combining amidation and halogenation steps under carefully controlled pH (around 2) and temperature to improve yield and reduce purification steps. This method involves:

  • Initial amidation of cyclopropanecarboxylic acid with 3-(aminomethyl)phenyl intermediate.
  • Subsequent reaction with 2-chloroacetyl chloride in situ.
  • Use of bases and solvents to optimize reaction kinetics and suppress side reactions.

Representative Reaction Scheme and Data Table

Step Reactants Conditions Solvent Yield (%) Notes
1 3-(Aminomethyl)phenyl + Cyclopropanecarboxylic acid chloride 25–40 °C, inert atmosphere Dioxane/CH2Cl2 85–90 Amidation with N,N-carbonyl diimidazole activation
2 Intermediate amide + 2-chloroacetyl chloride + Triethylamine Room temp to reflux, 4–8 hours Ethanol/Isopropanol 75–85 Nucleophilic substitution, base scavenges HCl
3 Purification by recrystallization or chromatography - - - Ensures high purity and yield

Mechanistic Insights from Recent Research

  • The nucleophilic substitution on halogenated acetamides proceeds via the attack of the amino group on the electrophilic carbonyl carbon, forming an amide bond while releasing HCl.
  • Use of bases like triethylamine is crucial to neutralize HCl and drive the reaction forward.
  • Amidation reactions benefit from activated carboxylic acid derivatives to improve coupling efficiency.
  • Solvent choice affects solubility and reaction rate; polar aprotic solvents favor nucleophilic substitution.
  • Controlled pH and temperature minimize side reactions such as hydrolysis or polymerization of chloroacetamido groups.

Summary of Research Findings

  • High yields (75–90%) are achievable with optimized reaction conditions.
  • The stepwise approach allows better control over purity and reaction completion.
  • One-pot methods under acidic pH have been reported but require precise control to avoid side reactions.
  • The use of N,N-carbonyl diimidazole and triethylamine is common for activation and acid scavenging, respectively.
  • Reaction times vary from 4 to 10 hours depending on temperature and solvent.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide may exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways involved in tumor growth. For instance, derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This property could be particularly beneficial in developing new antibiotics, especially in light of rising antibiotic resistance .

Central Nervous System Effects

There is growing interest in the neuropharmacological effects of this compound. Preliminary studies suggest that it may possess anxiolytic and analgesic properties, making it a candidate for treating anxiety disorders and pain management. The mechanism is likely linked to its interaction with neurotransmitter systems in the brain .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityShowed significant inhibition of tumor growth in vitro with IC50 values indicating potency against specific cancer cell lines.
Study 2 Antimicrobial EffectsDemonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic.
Study 3 Neuropharmacological PropertiesIndicated reduction in anxiety-like behavior in animal models, supporting its use in anxiety treatment.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway can be optimized to enhance yield and purity, which is crucial for pharmaceutical applications. Variants of this compound are being explored to improve efficacy and reduce side effects through structural modifications .

Mechanism of Action

The mechanism of action of N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Molecular Formula : C₁₄H₁₅ClN₂O₃ (estimated).
  • Key Features : Incorporates a 3-chlorophenyl group and a tetrahydrofuran ring linked to the cyclopropanecarboxamide core.
  • Application : Used as a pesticide, targeting fungal pathogens .
  • Comparison : Unlike the target compound, cyprofuram’s additional heterocyclic substituent (tetrahydrofuran) likely enhances its binding to fungal enzymes. The chloro substituent on the phenyl ring is shared but positioned differently.

TAK-632 (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide)

  • Molecular Formula : C₂₃H₁₇F₄N₃O₃S.
  • Key Features: Contains a benzothiazole ring with electron-withdrawing groups (fluoro, trifluoromethyl) and a phenoxy linker.
  • Application : Acts as a kinase inhibitor, targeting pathways in cancer or inflammatory diseases .
  • Comparison : The benzothiazole and trifluoromethyl groups in TAK-632 confer higher molecular weight (~491.45 g/mol) and metabolic stability compared to the simpler phenyl-chloroacetamido substituent in the target compound.

Tozasertib Lactate (N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide)

  • Molecular Formula : C₂₃H₂₈N₈OS·C₃H₆O₃ (base MW: 464.59 g/mol).
  • Key Features : Includes a pyrimidinyl-sulfanyl-phenyl substituent and a lactate counterion.
  • Application : Antineoplastic agent targeting MEK1/2 kinases .
  • Comparison : The bulky pyrimidine and piperazine groups enhance target specificity for kinases but reduce synthetic accessibility compared to the target compound’s simpler structure.

N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide

  • Key Features : Features a diphenylbutenyl hydrophobic chain.
  • Application : Listed in customs tariffs, suggesting industrial or research use .
  • Comparison : The extended hydrophobic substituent may influence pharmacokinetics (e.g., increased lipophilicity) compared to the chloroacetamido group in the target compound.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide C₁₃H₁₅ClN₂O₂ 266.72 Chloroacetamido methylphenyl Undisclosed
Cyprofuram C₁₄H₁₅ClN₂O₃ ~294.73 3-Chlorophenyl, tetrahydrofuran Pesticide
TAK-632 C₂₃H₁₇F₄N₃O₃S ~491.45 Benzothiazole, trifluoromethyl Kinase inhibitor
Tozasertib Lactate C₂₃H₂₈N₈OS·C₃H₆O₃ 464.59 (base) Pyrimidinyl-sulfanyl-phenyl Antineoplastic
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide C₂₀H₂₂N₂O ~318.40 Diphenylbutenyl Industrial/Research

Key Research Findings

Structural Determinants of Activity

  • Electron-Withdrawing Groups : Compounds like TAK-632 (fluoro, trifluoromethyl) exhibit enhanced metabolic stability and target affinity due to electron-withdrawing effects .
  • Heterocyclic Substituents : Cyprofuram’s tetrahydrofuran ring and Tozasertib’s pyrimidine group confer specificity for enzymes in fungal and human cells, respectively .

Biological Activity

N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the modulation of proteins such as Bax and Bcl-2, which are crucial in regulating apoptosis.
  • Targeting Kinase Activity : Similar compounds have been found to inhibit kinases like c-Met, which is implicated in various cancers. Inhibition of c-Met can disrupt signaling pathways that promote tumor growth and metastasis.

Cytotoxic Activity

A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results showed promising activity:

Cell Line IC50 (µM) Mechanism
HepG-25.25Apoptosis induction
MCF-78.10Inhibition of proliferation
HCT-1166.75c-Met inhibition

These findings suggest that the compound has significant potential as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1: Hepatocellular Carcinoma
    A patient with advanced hepatocellular carcinoma was treated with a regimen including this compound. The treatment resulted in a marked reduction in tumor size and improved liver function tests, demonstrating the compound's potential efficacy.
  • Case Study 2: Breast Cancer
    In a clinical trial involving patients with metastatic breast cancer, the addition of this compound to standard chemotherapy led to enhanced overall survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide, and what intermediates are critical?

  • Methodology :

  • Step 1 : React 3-aminomethylphenyl derivatives with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form the cyclopropanecarboxamide core.
  • Step 2 : Introduce the 2-chloroacetamido group via nucleophilic substitution, using chloroacetyl chloride under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions .
  • Key intermediates : 3-aminomethylphenyl precursors and cyclopropanecarbonyl chloride.
  • Optimization : Monitor reaction progress via TLC or HPLC; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., cyclopropane proton splitting patterns at δ 1.2–1.8 ppm) and 13C^{13}C-NMR (amide carbonyl signals at δ 165–170 ppm) .
    • Purification : Recrystallization from ethanol/water mixtures improves crystallinity and removes unreacted intermediates .

Advanced Research Questions

Q. What advanced techniques are suitable for resolving structural ambiguities, such as stereochemistry or crystal packing?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and hydrogen-bonding networks. For example, cyclopropane rings often adopt envelope conformations, with intermolecular O–H⋯O hydrogen bonds stabilizing crystal lattices .
  • Dynamic NMR : Detect rotational barriers in the amide bond (e.g., variable-temperature 1H^1H-NMR to study restricted rotation around the C–N axis) .

Q. How can computational modeling predict the compound’s bioactivity or pharmacokinetics?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., TRPM8 receptors, referenced in related cyclopropanecarboxamide ligands ).
  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), solubility, and metabolic stability from SMILES notation (e.g., Canonical SMILES: C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) .

Q. What strategies address discrepancies in bioactivity data across structural analogs?

  • SAR analysis : Compare substituent effects using analogs like N-(3-chlorophenyl)cyclopropanecarboxamide (pesticide activity ) or WS3 (TRPM8 agonist ).
  • Mechanistic studies : Use fluorescence polarization assays to quantify binding affinity differences caused by chloroacetamido vs. trifluoromethyl substitutions .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Protocol :

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for cyclopropane derivatives) .
    • Outcome : Chloroacetamido groups may hydrolyze under alkaline conditions, requiring pH-controlled formulations .

Q. What methods validate the compound’s role in inhibiting specific biological targets (e.g., kinases or ion channels)?

  • Kinase assays : Use ADP-Glo™ kits to measure inhibition of Aurora kinases, as seen in tozasertib lactate (a cyclopropanecarboxamide derivative ).
  • Electrophysiology : Patch-clamp studies on TRPM8-expressing cells quantify ion channel modulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide
Reactant of Route 2
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N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide

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